2-(6-Aminopyridin-2-YL)ethanol

Descripción general

Descripción

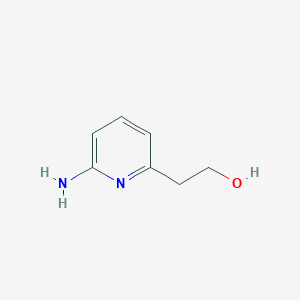

2-(6-Aminopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 6-position and an ethanol group at the 2-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-2-yl)ethanol typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with ethanolamine under basic conditions to introduce the ethanol group. The amino group can be introduced through subsequent amination reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. These processes often include halogenation, nucleophilic substitution, and reduction steps to achieve the desired functional groups on the pyridine ring.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Aminopyridin-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

Oxidation: 2-(6-Aminopyridin-2-yl)acetaldehyde or 2-(6-Aminopyridin-2-yl)acetic acid.

Reduction: 2-(6-Aminopyridin-2-yl)ethanamine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-(6-Aminopyridin-2-yl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(6-Aminopyridin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethanol group can participate in hydrogen bonding, while the amino group can engage in ionic interactions, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyridine: Lacks the ethanol group but shares the amino group at the 2-position.

2-(2-Hydroxyethyl)pyridine: Contains the ethanol group but lacks the amino group.

6-Aminopyridine: Has the amino group at the 6-position but lacks the ethanol group.

Uniqueness

2-(6-Aminopyridin-2-yl)ethanol is unique due to the presence of both the amino and ethanol groups on the pyridine ring

Actividad Biológica

2-(6-Aminopyridin-2-YL)ethanol, a compound with the CAS number 101012-00-4, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its pyridine ring and an amino group, which contribute to its reactivity and interaction with various biological targets. The compound's structure allows it to participate in hydrogen bonding and interact with enzymes and receptors, influencing cellular processes.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to modify the active sites of enzymes, leading to reduced activity in glycolysis and other metabolic processes. This inhibition can alter energy production and metabolic homeostasis within cells.

Cellular Effects

The compound affects cell signaling pathways by interacting with proteins involved in signal transduction. It has been observed to influence gene expression by binding to transcription factors, thereby modulating the expression of target genes. These interactions can lead to significant changes in cellular responses, including apoptosis and proliferation.

Dosage Effects

In animal models, the effects of this compound vary significantly with dosage. At low concentrations, the compound exhibits minimal impact on cellular functions; however, higher doses can induce cytotoxic effects, including cell death and tissue damage. Studies highlight a threshold dose above which adverse effects become pronounced .

Molecular Interaction

The primary mechanism through which this compound exerts its biological effects involves covalent bonding with biomolecules. This interaction can lead to either inhibition or activation of enzyme activities. For example, it may induce conformational changes in certain enzymes that enhance their functionality or inhibit others by blocking their active sites .

Metabolic Pathways

This compound plays a role in various metabolic pathways by interacting with key enzymes and cofactors. Its ability to inhibit enzymes in glycolysis significantly impacts glucose metabolism and energy production within cells .

Study on Antioxidant Properties

A recent study investigated the protective role of derivatives related to this compound against oxidative stress induced by ethanol exposure. The results demonstrated that these compounds could mitigate oxidative damage in a zebrafish model, suggesting potential therapeutic applications for conditions like fetal alcohol spectrum disorder (FASD) .

Inhibition of Cyclin-Dependent Kinases (CDKs)

Another study explored the structure-activity relationship (SAR) of aminopyridine derivatives, revealing that modifications at specific positions significantly enhanced their inhibitory activity against CDKs. This finding underscores the potential for developing new cancer therapies based on compounds like this compound .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Oxidative Stress Mitigation | Reduced oxidative damage in zebrafish model | Potential treatment for FASD |

| CDK Inhibition | Enhanced activity with specific modifications | New cancer therapy development |

Propiedades

IUPAC Name |

2-(6-aminopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUUQOXHSUUDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.